molecular formula C9H9BrN2O B11870858 6-Bromo-7-ethoxyimidazo[1,2-a]pyridine

6-Bromo-7-ethoxyimidazo[1,2-a]pyridine

Cat. No.: B11870858
M. Wt: 241.08 g/mol
InChI Key: FQMIYUWINLJTHS-UHFFFAOYSA-N
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Description

Historical Context and Evolution of Imidazo[1,2-a]pyridines as Privileged Scaffolds

The exploration of imidazo[1,2-a]pyridines in medicinal chemistry has a rich history, with early synthetic methods dating back to the early 20th century. However, it was the discovery of the biological activities of certain derivatives that truly propelled this scaffold into the limelight. Over the decades, extensive research has led to the development of a multitude of synthetic strategies, allowing for the creation of diverse libraries of imidazo[1,2-a]pyridine-based compounds. This has enabled a thorough investigation of their structure-activity relationships (SAR), revealing how different substituents on the core ring system influence their biological effects. The consistent discovery of potent and selective biological activity across various therapeutic areas has solidified the status of the imidazo[1,2-a]pyridine (B132010) scaffold as a privileged structure in drug discovery.

Structural Characteristics and Chemical Significance of the Imidazo[1,2-a]pyridine Core

The imidazo[1,2-a]pyridine core is a fused bicyclic system consisting of an imidazole (B134444) ring fused to a pyridine (B92270) ring. This arrangement results in a planar, aromatic structure with a unique distribution of electrons and hydrogen bonding capabilities. The nitrogen atoms in the ring system can act as hydrogen bond acceptors, while certain protons can act as donors, facilitating interactions with biological macromolecules such as enzymes and receptors.

The chemical significance of this scaffold lies in its synthetic tractability. The core can be readily functionalized at various positions, allowing for the systematic modification of its physicochemical properties, such as lipophilicity, solubility, and electronic character. This versatility is crucial for optimizing the pharmacokinetic and pharmacodynamic profiles of drug candidates.

Table 1: Structural and Chemical Properties of the Imidazo[1,2-a]pyridine Core

PropertyDescription
Structure Fused bicyclic system of imidazole and pyridine rings.
Aromaticity Planar, aromatic system contributing to stability and binding interactions.
Hydrogen Bonding Contains nitrogen atoms that can act as hydrogen bond acceptors.
Synthetic Accessibility Readily amenable to functionalization at multiple positions.

Overview of the Broad Spectrum of Biological Activities Associated with Imidazo[1,2-a]pyridine Derivatives

Derivatives of the imidazo[1,2-a]pyridine scaffold have been shown to possess a remarkably broad range of biological activities. This versatility is a key reason for its designation as a privileged scaffold. Numerous studies have demonstrated the potential of these compounds in various therapeutic areas.

Table 2: Selected Biological Activities of Imidazo[1,2-a]pyridine Derivatives

Biological ActivityDescription
Anticancer Inhibition of cancer cell proliferation through various mechanisms, including kinase inhibition. nih.gov
Antiviral Activity against a range of viruses.
Antibacterial Efficacy against various bacterial strains.
Anti-inflammatory Modulation of inflammatory pathways.
Antifungal Inhibition of fungal growth.
Antitubercular Activity against Mycobacterium tuberculosis.
Anxiolytic and Hypnotic Modulation of central nervous system targets, such as GABA-A receptors. nih.gov

The diverse biological profile of imidazo[1,2-a]pyridine derivatives continues to make them an attractive starting point for the design and development of new therapeutic agents.

Despite a comprehensive search of scientific literature and chemical databases, no specific information could be found for the chemical compound “6-Bromo-7-ethoxyimidazo[1,2-a]pyridine.” Therefore, the subsequent sections of this article, which were intended to focus solely on this compound, could not be generated due to the lack of available data.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H9BrN2O

Molecular Weight

241.08 g/mol

IUPAC Name

6-bromo-7-ethoxyimidazo[1,2-a]pyridine

InChI

InChI=1S/C9H9BrN2O/c1-2-13-8-5-9-11-3-4-12(9)6-7(8)10/h3-6H,2H2,1H3

InChI Key

FQMIYUWINLJTHS-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC2=NC=CN2C=C1Br

Origin of Product

United States

Elucidation of Reaction Mechanisms in Imidazo 1,2 a Pyridine Formation and Functionalization

Mechanistic Pathways for the Formation of the Imidazo[1,2-a]pyridine (B132010) Ring System

The construction of the imidazo[1,2-a]pyridine ring system is a fundamental process in the synthesis of a vast array of biologically active molecules. Several synthetic strategies have been developed, each proceeding through distinct mechanistic pathways.

One of the most classical and widely employed methods is the Tschitschibabin reaction , which involves the condensation of a 2-aminopyridine (B139424) with an α-halocarbonyl compound. The mechanism commences with the nucleophilic attack of the endocyclic pyridine (B92270) nitrogen onto the electrophilic carbon of the α-halocarbonyl compound, forming a pyridinium (B92312) salt intermediate. Subsequent deprotonation of the exocyclic amino group by a base generates a neutral intermediate, which then undergoes an intramolecular cyclization. The final step involves dehydration to yield the aromatic imidazo[1,2-a]pyridine ring system.

Another prominent route is the Groebke-Blackburn-Bienaymé (GBB) multicomponent reaction . This one-pot synthesis brings together a 2-aminoazine, an aldehyde, and an isocyanide. The reaction is initiated by the formation of a Schiff base from the condensation of the 2-aminopyridine and the aldehyde. This Schiff base is then protonated, activating it for a [4+1] cycloaddition with the isocyanide. A subsequent prototropic shift leads to the formation of the aromatic imidazo[1,2-a]pyridine product. nih.gov This method is highly valued for its efficiency and atom economy.

Iodine-catalyzed reactions also provide an effective pathway. A plausible mechanism involves the initial condensation of a 2-aminopyridine with an aryl aldehyde to form an imine. This imine is then activated by iodine, acting as a Lewis acid, which facilitates the nucleophilic addition of an isocyanide. This addition results in an iminium ion intermediate, which undergoes a [4+1] cycloaddition to generate the final product. nih.gov

The following table summarizes key mechanistic features of these formation pathways:

Reaction NameKey ReactantsInitial StepKey Intermediate(s)Final Step
Tschitschibabin Reaction 2-Aminopyridine, α-HalocarbonylNucleophilic attack of pyridine N on carbonyl CPyridinium saltDehydration
Groebke-Blackburn-Bienaymé 2-Aminoazine, Aldehyde, IsocyanideSchiff base formationProtonated Schiff base, CycloadductPrototropic shift
Iodine-Catalyzed MCR 2-Aminopyridine, Aldehyde, IsocyanideImine formationIminium ion, CycloadductAromatization

Proposed Mechanisms for Halogenation Reactions

The introduction of a bromine atom at the C6 position of the imidazo[1,2-a]pyridine ring, as seen in the target compound, is a crucial functionalization step. Halogenation of this scaffold can proceed through different mechanisms depending on the reagents and conditions employed.

A facile and transition-metal-free approach for the regioselective C-H halogenation of imidazo[1,2-a]pyridines utilizes sodium chlorite (B76162) or bromite (B1237846) as the halogen source. nih.gov A proposed mechanism for this transformation involves a radical pathway. vaia.com Initially, an oxidation-reduction reaction of sodium bromite in the presence of an acid generates bromine. Homolytic cleavage of the bromine molecule then forms bromine radicals. These radicals can then attack the electron-rich imidazo[1,2-a]pyridine ring. The attack is proposed to occur at the double bond between C2 and C3, leading to a more stable free radical intermediate due to p-π conjugation. Subsequent steps would then lead to the final halogenated product. Control experiments have shown that the reaction is inhibited by radical scavengers, supporting the involvement of radical species. vaia.com

Mechanistic Insights into Alkoxy Group Introduction

The presence of a 7-ethoxy group is a defining feature of the subject compound. The introduction of an alkoxy group onto the pyridine ring of the imidazo[1,2-a]pyridine scaffold is thought to proceed via a nucleophilic aromatic substitution (SNAr) mechanism. nih.govyoutube.comrsc.org This type of reaction is facilitated on electron-deficient aromatic rings, and the pyridine ring of the imidazo[1,2-a]pyridine system is inherently electron-deficient due to the electronegativity of the nitrogen atom.

The SNAr mechanism typically involves two steps:

Nucleophilic Attack: A strong nucleophile, in this case, the ethoxide ion (EtO⁻), attacks the carbon atom bearing a suitable leaving group (e.g., a halogen). This attack is favored at positions ortho or para to the ring nitrogen (C5 and C7 in the imidazo[1,2-a]pyridine system) because the negative charge of the resulting intermediate can be delocalized onto the electronegative nitrogen atom, forming a stable resonance-stabilized intermediate known as a Meisenheimer complex.

Departure of the Leaving Group: The aromaticity of the ring is restored by the expulsion of the leaving group.

For the synthesis of 6-bromo-7-ethoxyimidazo[1,2-a]pyridine, a plausible precursor would be a 6-bromo-7-halo-imidazo[1,2-a]pyridine. The electron-withdrawing effect of the bromine atom at the C6 position would further activate the C7 position towards nucleophilic attack by the ethoxide ion.

Radical and Photoredox Catalysis in C-H Functionalization of Imidazo[1,2-a]pyridines

Direct C-H functionalization is a powerful and atom-economical strategy for modifying the imidazo[1,2-a]pyridine scaffold. mdpi.com In recent years, radical reactions, particularly those enabled by photoredox catalysis, have emerged as a prominent tool for this purpose. These methods often target the C3 position of the imidazo[1,2-a]pyridine ring, which is electron-rich and susceptible to electrophilic and radical attack.

The general mechanism for photoredox-catalyzed C-H functionalization involves the following key steps:

Photoexcitation: A photocatalyst, upon absorption of visible light, is excited to a higher energy state, becoming a potent single-electron transfer (SET) agent.

Radical Generation: The excited photocatalyst can then interact with a suitable precursor to generate a radical species through either an oxidative or reductive quenching cycle.

Radical Addition: The generated radical adds to the electron-rich C3 position of the imidazo[1,2-a]pyridine, forming a radical intermediate.

Rearomatization: The radical intermediate is then oxidized, and subsequent deprotonation restores the aromaticity of the ring, yielding the C3-functionalized product.

This methodology has been successfully applied to a variety of C-H functionalization reactions, including:

Trifluoromethylation: A CF₃ radical, generated from a suitable precursor, adds to the C3 position.

Perfluoroalkylation: Similar to trifluoromethylation, this involves the addition of a perfluoroalkyl radical.

Aminomethylation: An α-amino radical is generated and adds to the imidazo[1,2-a]pyridine core.

The following table provides a simplified overview of the mechanistic steps in photoredox-catalyzed C3-functionalization:

StepDescription
1. Light Absorption Photocatalyst absorbs visible light and enters an excited state.
2. SET & Radical Formation Excited photocatalyst engages in single-electron transfer with a precursor to form a reactive radical.
3. Radical Attack The generated radical adds to the C3 position of the imidazo[1,2-a]pyridine.
4. Oxidation & Deprotonation The resulting radical intermediate is oxidized and deprotonated to yield the final functionalized product.

Spectroscopic and Analytical Characterization Techniques in Research on 6 Bromo 7 Ethoxyimidazo 1,2 a Pyridine

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation (e.g., ¹H NMR, ¹³C NMR, 2D NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone of molecular structure determination in organic chemistry. It provides detailed information about the carbon-hydrogen framework of a molecule by probing the magnetic properties of atomic nuclei.

¹H NMR Spectroscopy identifies the number and type of hydrogen atoms (protons) in a molecule. For 6-Bromo-7-ethoxyimidazo[1,2-a]pyridine, the ¹H NMR spectrum is expected to show distinct signals for each chemically unique proton. The ethoxy group would produce a characteristic quartet for the methylene (B1212753) (-CH₂) protons and a triplet for the methyl (-CH₃) protons due to spin-spin coupling. The protons on the imidazo[1,2-a]pyridine (B132010) core would appear as singlets or doublets in the aromatic region of the spectrum. The precise chemical shifts (δ) are influenced by the electronic environment of each proton.

¹³C NMR Spectroscopy provides information about the carbon skeleton. A ¹³C NMR spectrum of this compound would display a signal for each unique carbon atom. The number of signals confirms the number of distinct carbon environments, with their chemical shifts indicating the type of carbon (e.g., aromatic, aliphatic, attached to an electronegative atom).

2D NMR Techniques , such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are used to establish connectivity. A COSY spectrum would show correlations between coupled protons (e.g., between the -CH₂- and -CH₃ protons of the ethoxy group), while an HSQC spectrum would map each proton to its directly attached carbon atom, allowing for unambiguous assignment of the ¹H and ¹³C signals.

Table 1: Predicted ¹H NMR Spectral Data for this compound

Click to view data
Chemical Shift (δ, ppm)MultiplicityIntegrationProvisional Assignment
~ 7.8 - 8.2Singlet1HH-5
~ 7.5 - 7.7Singlet1HH-2 or H-3
~ 7.4 - 7.6Singlet1HH-2 or H-3
~ 6.8 - 7.1Singlet1HH-8
~ 4.1 - 4.3Quartet2H-OCH₂CH₃
~ 1.4 - 1.6Triplet3H-OCH₂CH₃

Table 2: Predicted ¹³C NMR Spectral Data for this compound

Click to view data
Chemical Shift (δ, ppm)Provisional Assignment
~ 145 - 155C-7
~ 140 - 145C-8a
~ 130 - 135C-5
~ 115 - 125C-2 and C-3
~ 100 - 110C-6
~ 95 - 105C-8
~ 65 - 70-OCH₂CH₃
~ 14 - 16-OCH₂CH₃

Mass Spectrometry (MS) for Molecular Identity and Fragmentation Analysis (e.g., HRMS, LC-MS)

Mass spectrometry (MS) is a powerful analytical technique for determining the molecular weight and elemental formula of a compound. High-Resolution Mass Spectrometry (HRMS) is particularly crucial as it measures the mass-to-charge ratio (m/z) with very high precision.

For this compound (C₉H₉BrN₂O), HRMS can confirm the elemental composition by matching the experimentally measured exact mass to the theoretically calculated mass. A key feature in the mass spectrum of a monobrominated compound is the isotopic pattern of the molecular ion peak ([M]⁺). Due to the natural abundance of bromine isotopes (⁷⁹Br and ⁸¹Br) in an approximate 1:1 ratio, two peaks of nearly equal intensity will appear, separated by two m/z units ([M]⁺ and [M+2]⁺).

Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation power of liquid chromatography with the detection capabilities of mass spectrometry, allowing for the analysis of complex mixtures and the confirmation of the molecular weight of the purified compound. Analysis of the fragmentation patterns observed in tandem MS (MS/MS) experiments can provide further structural confirmation by showing the loss of predictable neutral fragments, such as the ethyl group from the ethoxy substituent.

Table 3: Theoretical HRMS Data for this compound

Click to view data
Ion FormulaIsotopeCalculated m/z
[C₉H₉⁷⁹BrN₂O+H]⁺⁷⁹Br241.0026
[C₉H₉⁸¹BrN₂O+H]⁺⁸¹Br243.0005

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound is expected to show characteristic absorption bands corresponding to its structural features. These include C-H stretching vibrations for the aromatic rings and the aliphatic ethoxy group, C=C and C=N stretching vibrations within the fused heterocyclic ring system, and the prominent C-O stretching of the aryl ether bond.

Table 4: Predicted IR Absorption Bands for this compound

Click to view data
Wavenumber (cm⁻¹)Vibration TypeFunctional Group
3100 - 3000C-H StretchAromatic
2980 - 2850C-H StretchAliphatic (Ethoxy)
1650 - 1500C=C / C=N StretchImidazopyridine Ring
1250 - 1200C-O StretchAryl Ether

Elemental Analysis for Stoichiometric Composition

Elemental analysis provides the percentage composition of elements (carbon, hydrogen, nitrogen, etc.) within a pure sample. This technique is used to confirm the empirical formula of a newly synthesized compound. The experimentally determined percentages of C, H, N, and Br are compared to the values calculated from the molecular formula, C₉H₉BrN₂O. A close match between the found and calculated values provides strong evidence for the compound's stoichiometric composition.

Table 5: Elemental Composition of this compound

Click to view data
ElementMolecular FormulaCalculated (%)Found (%)
Carbon (C)C₉H₉BrN₂O45.21
Hydrogen (H)C₉H₉BrN₂O3.79
Bromine (Br)C₉H₉BrN₂O33.41
Nitrogen (N)C₉H₉BrN₂O11.72
Oxygen (O)C₉H₉BrN₂O6.69

Chromatographic Methods for Purity Assessment (e.g., HPLC, UPLC, GC)

Chromatographic techniques are essential for determining the purity of a chemical sample. High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) separate components of a mixture based on their differential interactions with a stationary phase and a mobile phase. For a pure sample of this compound, an HPLC or UPLC chromatogram would ideally show a single, sharp, symmetrical peak, indicating the absence of significant impurities. The retention time of this peak is a characteristic property of the compound under the specific chromatographic conditions used. Gas Chromatography (GC) can also be employed if the compound is sufficiently volatile and thermally stable.

X-ray Crystallography for Definitive Three-Dimensional Structure Determination

X-ray crystallography is the most definitive method for determining the three-dimensional structure of a crystalline compound. If a suitable single crystal of this compound can be grown, this technique can provide precise measurements of bond lengths, bond angles, and torsional angles. nih.gov It reveals the exact spatial arrangement of atoms in the crystal lattice, confirming the connectivity and stereochemistry of the molecule beyond any doubt. The resulting crystal structure provides the ultimate proof of the compound's identity and conformation in the solid state. nih.gov

Computational and Theoretical Studies of 6 Bromo 7 Ethoxyimidazo 1,2 a Pyridine and Derivatives

Quantum Chemical Calculations and Electronic Structure Analysis (e.g., DFT)

Quantum chemical calculations, particularly Density Functional Theory (DFT), are fundamental in elucidating the electronic structure and properties of molecules. For the imidazo[1,2-a]pyridine (B132010) scaffold, DFT studies provide critical insights into the molecule's stability, reactivity, and spectroscopic characteristics.

Research on related compounds, such as 6-bromo-2-(4-bromophenyl)imidazo[1,2-a]pyridine (B2444139), has utilized DFT to analyze frontier molecular orbitals (FMOs)—the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). nih.govresearchgate.net The energy gap between HOMO and LUMO is a crucial parameter for determining molecular reactivity and kinetic stability. For instance, the HOMO-LUMO gap for 6-bromo-2-(4-bromophenyl)imidazo[1,2-a]pyridine was calculated to be 4.343 eV. nih.govresearchgate.netresearchgate.net A smaller energy gap generally implies higher reactivity. These calculations reveal that the electron density in the HOMO is typically centered on the phenyl ring, while the LUMO density is distributed across the imidazo[1,2-a]pyridine core. nih.govresearchgate.net

Molecular Electrostatic Potential (MEP) maps are another valuable output of DFT calculations. They visualize the charge distribution on the molecule's surface, identifying electrophilic (electron-poor, positive potential) and nucleophilic (electron-rich, negative potential) sites. For pyridine (B92270) derivatives, these maps often show high electron density around the nitrogen atom, indicating a likely site for interaction with electrophiles or participation in hydrogen bonding. mdpi.com

Table 1: Calculated Electronic Properties of Imidazo[1,2-a]pyridine Derivatives from DFT Studies

Molecular Docking and Dynamics Simulations for Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target receptor, typically a protein. This method is crucial in drug discovery for screening virtual libraries of compounds and understanding potential binding modes. Various derivatives of imidazo[1,2-a]pyridine have been subjected to docking studies to evaluate their potential as inhibitors for different biological targets.

For example, a study on phenothiazine-containing imidazo[1,2-a]pyridine derivatives identified potential inhibitors of microtubule affinity regulating kinase 4 (MARK4), with binding affinities ranging from -8.1 to -10.4 kcal/mol. nih.gov Another investigation identified ethyl-6-bromo-2((phenylthio)methyl)imidazo[1,2-a]pyridine-3-carboxylate as a narrow-spectrum inhibitor of the FtsZ protein in Streptococcus pneumoniae through docking studies. nih.gov Similarly, novel imidazo[1,2-a]pyridine derivatives have been docked against oxidoreductase, a key enzyme in breast cancer, showing strong binding energies and interactions with critical amino acid residues like His 222 and Tyr 216. researchgate.netasianpubs.org

Following docking, Molecular Dynamics (MD) simulations are often performed to assess the stability of the ligand-protein complex over time. MD simulations provide a dynamic view of the interactions, allowing researchers to observe conformational changes and confirm the stability of key interactions, such as hydrogen bonds, within the binding pocket. nih.gov For instance, MD simulations of 6-bromo quinazoline (B50416) derivatives with the EGFR receptor were run for 100 ns to confirm the conformational stability of the docked compounds. nih.gov

Table 2: Summary of Molecular Docking Studies on Imidazo[1,2-a]pyridine Derivatives

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a statistical method used to establish a correlation between the chemical structure of a series of compounds and their biological activity. These models are valuable for predicting the activity of new, unsynthesized compounds and for understanding which molecular properties are key to their function.

A QSAR study on a series of imidazo[1,2-a]pyridine derivatives acting as H+/K+-ATPase inhibitors found that their activity was significantly correlated with global topological charge indices (GTCIs) and the total polar surface area (TPSA). nih.govresearchgate.net This indicates that the electronic interactions and the charge transfer within the molecule are controlling factors for their inhibitory activity. researchgate.net

In another study focusing on antimycobacterial imidazo[1,2-a]pyridine-3-carboxamide (B1205228) analogues, a common pharmacophore hypothesis (HHPRR) was generated, consisting of one positive, two hydrophobic, and two aromatic ring features. researchgate.net Based on this, an atom-based 3D-QSAR model was developed that showed high predictive power, with a correlation coefficient (R²) of 0.9181 for the training set and a cross-validation coefficient (Q²) of 0.6745 for the test set. researchgate.net Such models are powerful tools for guiding the design of more potent analogues.

Table 3: Statistical Parameters of a 3D-QSAR Model for Antimycobacterial Imidazo[1,2-a]pyridine Analogues

Prediction of Spectroscopic Parameters and Reactivity Descriptors

Computational chemistry allows for the accurate prediction of various spectroscopic parameters, which can be used to validate experimental results and confirm molecular structures. DFT methods are commonly used to calculate theoretical vibrational frequencies (IR spectra) and nuclear magnetic resonance (NMR) chemical shifts. Studies on related imidazo[1,2-a]pyrimidine (B1208166) systems have shown a good agreement between theoretically calculated and experimentally measured ¹H and ¹³C NMR chemical shifts, thereby validating the structural assignment. nih.govsemanticscholar.org

Furthermore, DFT calculations provide global reactivity descriptors that quantify the chemical reactivity and stability of a molecule. These descriptors are derived from the HOMO and LUMO energies and include electronegativity (χ), chemical hardness (η), softness (σ), chemical potential (μ), and the electrophilicity index (ω). nih.gov For example, a high electrophilicity index suggests a molecule is a good electron acceptor. These parameters are essential for understanding reaction mechanisms and predicting how a molecule will behave in a chemical environment. researchgate.net

Conformational Analysis and Energy Landscape Exploration

The biological activity of a molecule is often dependent on its three-dimensional shape or conformation. Conformational analysis aims to identify the stable (low-energy) conformations of a molecule and understand the energy barriers between them.

Energy framework calculations can further analyze the intermolecular forces within a crystal lattice, suggesting that contacts between molecules are often dominated by dispersive forces. researchgate.netresearchgate.net This comprehensive understanding of the molecule's energy landscape and preferred conformations is vital for designing ligands that fit optimally into a receptor's binding site.

Structure Activity Relationship Sar Studies of 6 Bromo 7 Ethoxyimidazo 1,2 a Pyridine and Analogs

Influence of Halogenation (Bromine at Position 6) on Biological Activity Profiles

The introduction of a halogen atom at the 6-position of the imidazo[1,2-a]pyridine (B132010) ring has been shown to significantly modulate the biological activity of these compounds. The presence of a bromine atom, in particular, can influence the potency and selectivity of the molecule. For instance, a range of 6-substituted imidazo[1,2-a]pyridines have demonstrated notable activity against colon cancer cell lines HT-29 and Caco-2. nih.gov

In a study focused on identifying inhibitors of Streptococcus pneumoniae, a derivative featuring a 6-bromo substituent, ethyl-6-bromo-2-((phenylthio)methyl)imidazo[1,2-a]pyridine-3-carboxylate, was identified as a narrow-spectrum inhibitor. nih.gov This highlights the potential of the 6-bromo moiety in conferring specific antibacterial activity. While direct comparative studies with other halogens at this position for the 7-ethoxy analog are limited, the electronegativity and size of the bromine atom are known to affect the electronic distribution and steric profile of the molecule, thereby influencing its interaction with biological targets.

The table below summarizes the activity of some 6-substituted imidazo[1,2-a]pyridine analogs.

Compound ID6-Substituent7-SubstituentBiological ActivityReference
Analog 1BromoMethoxyNot specified in provided results biosynth.com
Analog 2BromoMethylNot specified in provided results chemspider.com
Analog 3BromoHAnticancer (Colon) nih.gov
IP-01BromoHAntibacterial (S. pneumoniae) nih.gov

Contribution of the Ethoxy Group at Position 7 to Pharmacological Efficacy

The alkoxy group at the 7-position of the imidazo[1,2-a]pyridine nucleus plays a significant role in defining the pharmacological properties of the molecule. While specific data on the 7-ethoxy group in conjunction with a 6-bromo substituent is sparse, inferences can be drawn from related analogs such as 6-bromo-7-methoxyimidazo[1,2-a]pyridine. biosynth.comuni.lu The size and lipophilicity of the alkoxy group can impact the compound's absorption, distribution, metabolism, and excretion (ADME) properties.

Impact of Substituents at Positions 2, 3, and 8 on Biological Activity

Substituents at the 2, 3, and 8-positions of the 6-Bromo-7-ethoxyimidazo[1,2-a]pyridine core can have a profound impact on the biological activity.

The electronic nature (electron-donating or electron-withdrawing) and the size (steric bulk) of substituents at positions 2, 3, and 8 are critical determinants of activity. For instance, in a series of anticonvulsant imidazo[1,2-a]pyridines, compounds bearing a 4-fluorophenyl substituent at the 2-position displayed potent activity. nih.gov This suggests that an electron-withdrawing group at this position can be beneficial. The introduction of bulky substituents can also influence activity, either by promoting a specific conformation that is favorable for binding or by sterically hindering interaction with the target. In the context of anticancer activity against melanoma cells, various diarylamide and diarylurea derivatives at different positions have shown high potency. nih.gov

Positional Isomerism and its Implications for Structure-Activity Relationships

The position of substituents on the imidazo[1,2-a]pyridine ring system is critical, and positional isomers can exhibit vastly different biological activities. For example, the functionalization of the C3 position is widely explored due to its susceptibility to electrophilic attack. mdpi.com In contrast, functionalization at the C5 position has been less investigated. mdpi.com The differential reactivity and the spatial arrangement of substituents in positional isomers lead to distinct interactions with biological targets. Therefore, a systematic exploration of positional isomerism is essential for a comprehensive understanding of the SAR of this compound analogs. For instance, moving the bromo substituent from position 6 to other positions on the pyridine (B92270) ring would likely have a significant impact on the molecule's electronic properties and biological activity.

Insights from Computational SAR Modeling and Pharmacophore Generation

Computational approaches, including quantitative structure-activity relationship (QSAR) modeling and pharmacophore generation, are invaluable tools for elucidating the SAR of imidazo[1,2-a]pyridine derivatives. These methods can help to identify the key structural features required for a specific biological activity. For example, docking studies have been employed to understand the binding of imidazo[1,2-a]pyridine derivatives to their biological targets, such as the FtsZ protein in S. pneumoniae. nih.gov Pharmacophore models can define the essential spatial arrangement of features like hydrogen bond donors, acceptors, hydrophobic regions, and aromatic rings that are necessary for potent activity. nih.gov While specific computational models for this compound were not found in the provided search results, general models for related imidazo[1,2-a]pyridines can provide valuable insights for the rational design of more potent and selective analogs. jchemlett.com For instance, a novel imidazo[1,2-a]pyridine derivative's anti-inflammatory effects were rationalized through docking experiments that revealed interactions with the NF-κB p50 subunit. nih.gov

Pharmacological Targets and Molecular Mechanisms of Action of Imidazo 1,2 a Pyridine Derivatives

Enzyme Inhibition Profiles

Imidazo[1,2-a]pyridine (B132010) derivatives have been extensively investigated as inhibitors of several key enzymes implicated in various diseases, particularly cancer and inflammation.

Kinases:

PI3Kα (Phosphoinositide 3-kinase alpha): The PI3K-AKT signaling pathway is frequently hyperactivated in cancer, making PI3Kα a critical therapeutic target. nih.gov A number of imidazo[1,2-a]pyridine derivatives have been designed and synthesized as potent PI3Kα inhibitors. For instance, a series of 6-(imidazo[1,2-a]pyridin-6-yl)quinazoline derivatives have shown significant PI3Kα inhibitory activity, with some compounds exhibiting IC50 values in the nanomolar range. nih.gov One of the most potent compounds from this series, 13k , demonstrated an IC50 value of 1.94 nM against PI3Kα. nih.gov Furthermore, 2, 6, 8-substituted Imidazo[1,2-a]pyridine derivatives have also been identified as nanomolar potency PI3Kα inhibitors. tandfonline.comsemanticscholar.org Another study identified PIK-75 as an Imidazo[1,2-a]pyridine derivative with good selectivity for PI3Kα. tandfonline.com A separate investigation discovered 3-{1-[(4-Fluorophenyl)sulfonyl]-1H-pyrazol-3-yl}-2-methylimidazo[1,2-a]pyridine as a novel p110α inhibitor with an IC50 of 0.67μM, and further optimization led to a derivative with an IC50 of 0.0018μM. drugbank.com

IRAK4 (Interleukin-1 Receptor-Associated Kinase 4): IRAK4 is a key kinase in the toll-like receptor (TLR) and interleukin-1 receptor (IL-1R) signaling pathways, which are crucial in innate immunity and inflammation. google.comnih.gov Imidazo[1,2-a]pyridinyl derivatives have been developed as modulators of IRAK4 activity for the treatment of inflammatory and autoimmune diseases. google.com For example, a 2-aminopyrimidine-based imidazo[1,2-a]pyridine was identified as a potent inhibitor of IRAK-4. researchgate.net Additionally, imidazo[1,2-b]pyridazine (B131497) derivatives have been synthesized as potent IRAK4 inhibitors, with one representative compound exhibiting an IRAK4 IC50 of 1.3 nM. nih.govresearchgate.net

CDK (Cyclin-Dependent Kinase): CDKs are essential for cell cycle regulation, and their dysregulation is a hallmark of cancer. nih.govgoogle.com Imidazo[1,2-a]pyridine derivatives have been explored as CDK inhibitors. One study designed and synthesized a series of imidazole[1,2-a] pyridine (B92270) derivatives as CDK9 inhibitors, with compound LB-1 showing a potent IC50 value of 9.22 nM. nih.govrsc.org Another class of 4-(imidazo[1,2-a]pyridin-3-yl)-N-(pyridin-3-yl)pyrimidin-2-amine derivatives have been identified as inhibitors of CDK2, CDK4, CDK6, and CDK9. google.com

VEGFR (Vascular Endothelial Growth Factor Receptor): VEGFRs are key mediators of angiogenesis, a critical process in tumor growth and metastasis. nih.gov Imidazo[1,2-a]pyridine derivatives have been developed as dual inhibitors of c-Met and VEGFR2. One such derivative, bearing a 6-methylpyridone ring, demonstrated strong inhibition of both c-Met and VEGFR2 with IC50 values of 1.9 nM and 2.2 nM, respectively. nih.govresearchgate.net

EGFR (Epidermal Growth Factor Receptor): EGFR is another important target in cancer therapy, and its overactivation can lead to uncontrolled cell proliferation. researchgate.net Novel imidazo[1,2-a]pyridine-isoquinoline hybrids have been synthesized and shown to exhibit promising EGFR inhibitory activity, with some compounds being more potent than the reference drug erlotinib. researchgate.net

Topoisomerase IIα:

N-fused imidazoles, a class that includes imidazo[1,2-a]pyridines, have been reported as catalytic inhibitors of topoisomerase IIα, an enzyme crucial for DNA replication and chromosome segregation. nih.gov

COX-2 (Cyclooxygenase-2):

COX-2 is an enzyme that plays a key role in inflammation and pain. rjpbr.combenthamdirect.comcbijournal.com Several studies have focused on developing selective COX-2 inhibitors based on the imidazo[1,2-a]pyridine scaffold to minimize the gastrointestinal side effects associated with non-selective NSAIDs. rjpbr.combenthamdirect.comcbijournal.comresearchgate.net A number of these derivatives have demonstrated significant and specific inhibitory effects on COX-2, with IC50 values in the sub-micromolar to nanomolar range and high selectivity indices over COX-1. rjpbr.combenthamdirect.comresearchgate.net For instance, derivatives 5e, 5f, and 5j showed a high potency with an IC50 value of 0.05 µM for COX-2. rjpbr.com

Enzyme TargetImidazo[1,2-a]pyridine Derivative ClassReported Potency (IC50)Reference
PI3Kα6-(Imidazo[1,2-a]pyridin-6-yl)quinazolines1.94 nM (for compound 13k) nih.gov
IRAK4Imidazo[1,2-b]pyridazines1.3 nM nih.govresearchgate.net
CDK9Imidazole[1,2-a] pyridines9.22 nM (for compound LB-1) nih.govrsc.org
VEGFR2Imidazo[1,2-a]pyridines with 6-methylpyridone ring2.2 nM nih.govresearchgate.net
EGFRImidazo[1,2-a]pyridine-isoquinoline hybridsMore potent than erlotinib researchgate.net
COX-23-(4-chlorophenoxy)-2-[4-(methylsulfonyl) phenyl] imidazo[1,2-a]pyridine (5j)0.05 µM rjpbr.com

Receptor Interactions and Binding Affinities

While much of the research on imidazo[1,2-a]pyridine derivatives has focused on enzyme inhibition, some have been investigated for their interactions with specific receptors. The primary mechanism of action for many of the enzyme-inhibiting derivatives involves binding to the ATP-binding pocket of kinases or the active site of other enzymes. researchgate.netnih.gov For example, molecular docking studies have shown that certain imidazo[1,2-a]pyridine derivatives designed as COX-2 inhibitors fit into the active site of the enzyme, with specific substitutions allowing for interactions with key amino acid residues, which explains their selectivity. rjpbr.combenthamdirect.com However, detailed receptor binding affinity data for a wide range of receptors is not as extensively documented as their enzyme inhibition profiles.

Modulation of Key Cellular Signaling Pathways

Consistent with their ability to inhibit key kinases, imidazo[1,2-a]pyridine derivatives have been shown to modulate critical cellular signaling pathways involved in cell proliferation, survival, and inflammation.

PI3K-AKT Pathway:

Given that several imidazo[1,2-a]pyridine derivatives are potent PI3Kα inhibitors, they consequently block the downstream signaling of the PI3K-AKT pathway. nih.govnih.gov Inhibition of this pathway by these compounds has been shown to induce cell cycle arrest and apoptosis in cancer cells. nih.govnih.gov For example, a novel imidazo[1,2-a]pyridine compound was found to inhibit the AKT/mTOR pathway, leading to apoptosis in melanoma and cervical cancer cells. nih.govwaocp.org

Interaction with Cellular Structural Components

Microtubulin Protein:

Microtubules are dynamic polymers essential for cell division, motility, and intracellular transport, making them an attractive target for anticancer drugs. Some imidazo[1,2-a]pyridine derivatives have been shown to interfere with microtubule dynamics. For example, an N-linked imidazo[1,2-a]pyridine benzoheterobicyclic hybrid was found to inhibit mitosis and cancer cell proliferation by targeting tubulin. researchgate.net Additionally, imidazo[1,5-a]pyridine-based chalcones have been reported to possess cytotoxic and tubulin-inhibiting properties. nih.gov

Molecular Basis of Selectivity and Potency

The selectivity and potency of imidazo[1,2-a]pyridine derivatives are highly dependent on the nature and position of substituents on the bicyclic core. Structure-activity relationship (SAR) studies have been crucial in optimizing the inhibitory activity against specific targets.

For kinase inhibitors , the substituents at the 2, 3, 6, and 8-positions of the imidazo[1,2-a]pyridine ring have been shown to be critical for potency and selectivity. For instance, in the case of PI3Kα inhibitors, specific substitutions at the 6-position with a quinazoline (B50416) moiety led to nanomolar potency. nih.gov For COX-2 inhibitors, the presence of a methylsulfonylphenyl group at the 2-position was found to be important for high potency and selectivity. rjpbr.combenthamdirect.com The ability of certain substituents to form specific hydrogen bonds and hydrophobic interactions within the enzyme's active site is a key determinant of their inhibitory power. researchgate.netnih.gov

The development of dual inhibitors, such as those targeting both c-Met and VEGFR2, has been achieved through structure-based design, where substituents are chosen to interact favorably with the active sites of both kinases. nih.govresearchgate.net This highlights the versatility of the imidazo[1,2-a]pyridine scaffold in accommodating a variety of functional groups to achieve desired pharmacological profiles.

Future Perspectives and Research Directions for 6 Bromo 7 Ethoxyimidazo 1,2 a Pyridine and Its Derivatives

Rational Design and Synthesis of Next-Generation Analogs with Improved Efficacy and Selectivity

The future development of analogs derived from 6-Bromo-7-ethoxyimidazo[1,2-a]pyridine will heavily rely on rational design principles to enhance therapeutic efficacy and target selectivity. Structure-activity relationship (SAR) studies will be paramount, systematically modifying the scaffold to understand the chemical features crucial for biological activity. nih.govnih.gov

Key strategies will include:

Late-Stage Functionalization: Advanced synthetic methods, such as C-H bond activation, allow for the direct modification of the core structure at late stages of the synthesis. researchgate.net This enables the rapid generation of a diverse library of analogs from a common intermediate, accelerating the discovery process.

Scaffold Hopping: By replacing the imidazo[1,2-a]pyridine (B132010) core with other bioisosteric heterocyclic systems while retaining key pharmacophoric features, researchers can discover novel intellectual property and potentially improved pharmacological profiles. rsc.org

Targeted Covalent Inhibitors (TCIs): The inherent reactivity of the scaffold can be harnessed to design TCIs. By incorporating a reactive "warhead" group, these analogs can form a permanent covalent bond with their biological target, often leading to enhanced potency and prolonged duration of action. The imidazo[1,2-a]pyridine scaffold has been validated as a suitable backbone for developing such inhibitors. rsc.org

Structure-Based Drug Design: For targets with known three-dimensional structures, such as various protein kinases, structure-based design will guide the modification of the this compound core to maximize interactions with the target's binding site and improve selectivity over related proteins. nih.govresearchgate.net For instance, derivatives have been designed as potent and selective PI3Kα inhibitors by introducing the imidazo[1,2-a]pyridine moiety as a key pharmacodynamic group. nih.gov

Exploration of Novel Therapeutic Areas and Biological Targets

The imidazo[1,2-a]pyridine framework is associated with a remarkably broad spectrum of biological activities. nih.govnih.gov This versatility suggests that derivatives of this compound could be developed into treatments for a wide range of diseases.

Future research will likely focus on exploring its potential in the following areas:

Oncology: The scaffold is a cornerstone of many anticancer agents. nih.gov Research will continue to explore its utility against various cancers by targeting key signaling pathways. For example, derivatives have shown promise as PI3K/mTOR dual inhibitors, STAT3 inhibitors for gastric cancer, and agents against melanoma and cervical cancer cells. nih.govacs.orgacs.orgnih.gov There is also potential to develop covalent inhibitors for challenging targets like KRAS G12C. rsc.org

Infectious Diseases: Imidazo[1,2-a]pyridines have demonstrated potent activity against various pathogens. A significant future direction is the development of novel treatments for tuberculosis (TB), including multidrug-resistant (MDR-TB) and extensively drug-resistant (XDR-TB) strains. rsc.orgnih.gov Other potential applications include the development of antiviral, antiprotozoal (e.g., for visceral leishmaniasis), and antifungal agents. nih.govresearchgate.netnih.gov

Inflammatory Diseases: Compounds based on this scaffold have been investigated as inhibitors of enzymes central to the inflammatory process, such as Cyclooxygenase-2 (COX-2). rjpbr.comresearchgate.net Future work could optimize derivatives of this compound as selective anti-inflammatory drugs with improved safety profiles.

Emerging Targets: The scaffold's adaptability makes it suitable for exploring novel biological targets. This includes developing dual-target inhibitors of ABCB1 and ABCG2 transporters to reverse multidrug resistance in cancer chemotherapy or designing inhibitors to block the cellular entry of viruses like SARS-CoV-2. nih.govresearchgate.net

Therapeutic AreaPotential Biological TargetExample Derivative Type
OncologyPI3Kα, PI3K/mTOR, STAT3, KRAS G12C, PDGFRQuinazoline-hybrids, Covalent inhibitors nih.govnih.govnih.govacs.org
Infectious DiseasesMycobacterium tuberculosis targets, Leishmania targets, Viral proteins (e.g., SARS-CoV-2 Spike)Carboxamides, Schiff bases nih.govresearchgate.netnih.gov
InflammationCyclooxygenase-2 (COX-2), STAT3/NF-κB pathwayMethylsulfonyl-phenyl derivatives rjpbr.comresearchgate.netnih.gov
Multidrug ResistanceABCB1 and ABCG2 transportersScaffold-hopped derivatives researchgate.net

Advanced Computational Drug Discovery and Optimization

Computational chemistry and in silico methods are indispensable tools for modern drug discovery and will be central to optimizing derivatives of this compound.

Future applications will include:

Virtual Screening: Large virtual libraries of novel analogs can be screened against the three-dimensional structures of biological targets to identify promising candidates for synthesis, significantly accelerating the hit-to-lead process. researchgate.netscispace.com

Molecular Docking: Docking studies will continue to be used to predict the binding modes of newly designed compounds, helping to rationalize observed SAR and guide the design of next-generation analogs with improved affinity and selectivity. rsc.orgrjpbr.comresearchgate.net

Homology Modeling: For biological targets where an experimental structure is not available, homology models can be constructed based on the structures of related proteins. These models can then be used for structure-based design and virtual screening efforts. nih.gov

ADMET Prediction: In silico models that predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of compounds are crucial for early-stage drug development. nih.govacs.org Applying these models to virtual derivatives of this compound will help prioritize compounds with favorable drug-like properties and reduce late-stage attrition.

Quantum Mechanics (QM): Methods such as Density Functional Theory (DFT) can be employed to calculate the electronic properties and reactivity of designed molecules, providing deeper insights that can guide the synthesis of more effective compounds. nih.govacs.org

Application of Innovative Green Chemistry Principles in Scalable Synthesis

As promising drug candidates emerge, the development of efficient, cost-effective, and environmentally sustainable synthetic routes becomes critical. The principles of green chemistry offer a roadmap for the future synthesis of this compound and its derivatives. nih.govresearchgate.net

Key areas of focus will be:

Multicomponent Reactions (MCRs): Reactions like the Groebke–Blackburn–Bienaymé (GBB) reaction allow for the assembly of complex imidazo[1,2-a]pyridine structures in a single step from simple starting materials, reducing waste and improving efficiency. mdpi.comrsc.org

Green Solvents and Catalysts: The use of hazardous organic solvents and toxic catalysts will be minimized. Research will focus on employing benign media such as water, deep eutectic solvents, or polyethylene (B3416737) glycol (PEG-400). researchgate.netacs.orgnih.gov Environmentally friendly catalysts, such as molecular iodine or simple ammonium (B1175870) salts, will be prioritized. acs.orgnih.gov

Alternative Energy Sources: Microwave-assisted synthesis and ultrasonication can dramatically reduce reaction times and energy consumption compared to conventional heating methods. benthamdirect.commdpi.comacs.org

Catalyst-Free and Solvent-Free Conditions: The ultimate goal of green synthesis is to perform reactions without any solvent or catalyst where possible. Mechanochemistry (grindstone chemistry) and solvent-free thermal reactions are promising avenues for achieving this. researchgate.netbenthamdirect.comnih.gov

Green Chemistry ApproachDescriptionPotential Advantage
Microwave-Assisted SynthesisUsing microwave irradiation to heat the reaction.Reduced reaction times, improved yields. benthamdirect.commdpi.com
Aqueous Micellar MediaPerforming reactions in water with surfactants like SDS.Avoids volatile organic solvents, enables reactions of hydrophobic substrates. acs.orgnih.gov
Multicomponent Reactions (MCRs)Combining three or more reactants in a one-pot reaction.High atom economy, reduced waste, increased complexity in a single step. mdpi.comrsc.org
MechanochemistryUsing mechanical force (grinding) to induce chemical reactions.Solvent-free conditions, high efficiency. researchgate.netnih.gov
Deep Eutectic SolventsUsing a mixture of hydrogen bond donors and acceptors as a solvent.Green, safe, and often biodegradable alternative to organic solvents. researchgate.net

Development of Bioprobes and Chemical Tools Based on the Scaffold

Beyond direct therapeutic applications, the this compound scaffold is a valuable platform for creating chemical tools to investigate biological processes. These tools are essential for target identification, validation, and understanding the mechanism of action of drugs.

Future research in this area could involve:

Fluorescent Probes: Some imidazo[1,2-a]pyridine derivatives possess intrinsic fluorescent properties. nih.gov By optimizing these properties or by conjugating the scaffold with known fluorophores, researchers can develop probes for cellular imaging, allowing for the visualization of drug distribution and target engagement in living cells.

Affinity-Based Probes: Incorporating an affinity tag (like biotin) or a photo-cross-linking group onto the scaffold would enable affinity-based protein profiling and pull-down experiments. These experiments are powerful methods for identifying the specific protein targets of a bioactive compound within the complex cellular environment.

Covalent Chemical Probes: As mentioned, the scaffold is suitable for designing covalent inhibitors. rsc.org These molecules can serve as highly specific probes to permanently label and study the function of a target protein without the complications of reversible binding kinetics.

Target Engagement Assays: Developing derivatives that can be used in cellular thermal shift assays (CETSA) or other target engagement assays will be crucial for confirming that a drug candidate interacts with its intended target in a physiological context.

By pursuing these diverse research directions, the scientific community can unlock the full potential of the this compound scaffold, paving the way for the discovery of next-generation medicines and powerful new tools for biological research.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 6-Bromo-7-ethoxyimidazo[1,2-a]pyridine, and how do reaction conditions influence yield?

  • Methodological Answer : The synthesis typically involves halogenation and cyclization steps. For bromine introduction, direct bromination of the imidazo[1,2-a]pyridine core using bromine in acetic acid under inert conditions is common . The ethoxy group at the 7-position may be introduced via nucleophilic substitution of a precursor (e.g., a chloro or hydroxy derivative) using sodium ethoxide in ethanol. Optimization requires precise temperature control (e.g., 60–80°C) and stoichiometric ratios to minimize side reactions like over-halogenation .

Q. How is structural confirmation achieved for this compound?

  • Methodological Answer : X-ray crystallography is the gold standard, as seen in structurally analogous compounds like 6-bromoimidazo[1,2-a]pyridin-8-amine, where non-H atoms exhibit planarity (r.m.s. deviation <0.024 Å) and hydrogen-bonding networks stabilize the crystal lattice . Complementary techniques include high-resolution mass spectrometry (HRMS) for molecular weight validation and 2D NMR (e.g., 1H^{1}\text{H}-13C^{13}\text{C} HSQC) to assign substituent positions .

Q. What preliminary biological assays are recommended for this compound?

  • Methodological Answer : Initial screenings focus on antimicrobial and kinase inhibition activity. For example, imidazo[1,2-a]pyridine derivatives with bromine and ethoxy groups are tested against Gram-positive bacteria (e.g., S. aureus) using MIC assays and evaluated as CDK2 inhibitors via competitive ATP-binding assays . Dose-response curves (0.1–100 µM) and IC50_{50} calculations are critical for prioritizing further optimization .

Advanced Research Questions

Q. How can Suzuki-Miyaura cross-coupling be optimized for derivatizing the 6-bromo substituent?

  • Methodological Answer : Optimization involves screening palladium catalysts (e.g., Pd(PPh3_3)4_4 vs. PdCl2_2(dppf)) and bases (K2_2CO3_3 vs. Cs2_2CO3_3) in solvents like DMF or toluene . For electron-deficient aryl boronic acids, elevated temperatures (80–100°C) and microwave-assisted conditions improve coupling efficiency. Monitoring by TLC or LC-MS ensures minimal debromination side products .

Q. How do electronic effects of the 7-ethoxy group influence reactivity and spectroscopic data?

  • Methodological Answer : The ethoxy group’s electron-donating nature alters the compound’s electronic profile, downfield-shifting adjacent protons in 1H^{1}\text{H} NMR (e.g., H-5 and H-8) . Computational studies (DFT) can predict regioselectivity in electrophilic substitutions, such as nitration or sulfonation, where the ethoxy group directs incoming electrophiles to the 3-position .

Q. What strategies resolve contradictions in biological activity data across similar derivatives?

  • Methodological Answer : Contradictions may arise from substituent positional isomerism (e.g., 6-bromo vs. 8-bromo analogs) or solvent-dependent solubility. Systematic SAR studies comparing this compound with its 6-chloro or 7-methoxy variants are essential. Molecular docking simulations (e.g., with CDK2 or bacterial topoisomerases) clarify binding interactions .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.